(2E)-1-[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one hydrochloride
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Overview
Description
(2E)-1-[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one hydrochloride is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a 3-methylimidazole group and a phenylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one hydrochloride typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the 3-methylimidazole group. The final step involves the formation of the phenylprop-2-en-1-one moiety and the conversion to the hydrochloride salt.
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of 3-Methylimidazole Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3-methylimidazole group, typically using a nucleophilic substitution reaction.
Formation of Phenylprop-2-en-1-one Moiety: The phenylprop-2-en-1-one moiety can be introduced through a condensation reaction between an aldehyde and a ketone.
Conversion to Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
(2E)-1-[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-1-[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[3-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one
- (2E)-1-[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one hydrochloride
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, 3-methylimidazole group, and phenylprop-2-en-1-one moiety sets it apart from other similar compounds.
Properties
IUPAC Name |
(E)-1-[3-(3-methylimidazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O.ClH/c1-20-14-19-12-17(20)16-8-5-11-21(13-16)18(22)10-9-15-6-3-2-4-7-15;/h2-4,6-7,9-10,12,14,16H,5,8,11,13H2,1H3;1H/b10-9+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGYDYQNGTZMMG-RRABGKBLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCCN(C2)C(=O)C=CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C2CCCN(C2)C(=O)/C=C/C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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